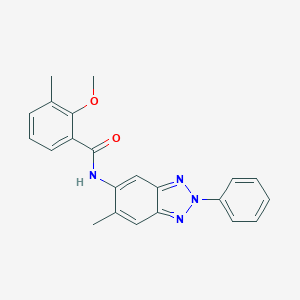![molecular formula C22H21BrN2O4S B243756 N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a key step in the metabolism of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
作用机制
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide inhibits the activity of GLS, which is a key enzyme in the metabolism of cancer cells. By inhibiting GLS, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide reduces the levels of glutamate in cancer cells, which in turn leads to a decrease in the levels of other metabolites that are essential for cancer cell growth and survival. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting GLS, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has been shown to reduce the levels of other metabolites that are essential for cancer cell growth and survival, such as ATP and NADPH. N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for normal tissue development and homeostasis.
实验室实验的优点和局限性
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, which makes it a useful tool for studying the role of GLS in cancer metabolism. However, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide also has some limitations. It is not highly selective for GLS, and can inhibit other enzymes in the glutamine metabolism pathway. In addition, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide. One area of research is focused on improving the selectivity of N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide for GLS, which could lead to more effective anticancer agents. Another area of research is focused on developing new small molecule inhibitors of GLS that are more potent and selective than N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide. Finally, there is also interest in studying the role of GLS in other diseases, such as neurodegenerative disorders and metabolic diseases.
合成方法
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxyaniline with 4-bromophenacyl bromide to form a key intermediate, which is then reacted with 2-methyl-2-(4-methoxyphenyl)propanoic acid to form N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide.
科学研究应用
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has been extensively studied as a potential anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
属性
分子式 |
C22H21BrN2O4S |
|---|---|
分子量 |
489.4 g/mol |
IUPAC 名称 |
N-[4-[[2-(4-bromophenoxy)-2-methylpropanoyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-22(2,29-16-9-6-14(23)7-10-16)21(27)24-15-8-11-17(18(13-15)28-3)25-20(26)19-5-4-12-30-19/h4-13H,1-3H3,(H,24,27)(H,25,26) |
InChI 键 |
UHUVINYLHGOMPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)OC)OC3=CC=C(C=C3)Br |
规范 SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)OC)OC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)


